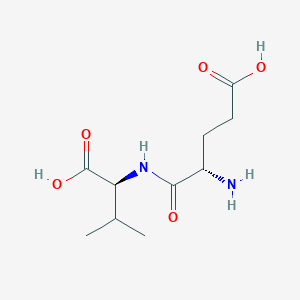Glu-Val is a glutamyl-L-amino acid that is the N-(L-alpha-glutamyl) derivative of L-leucine. It has a role as a human urinary metabolite.
H-GLU-VAL-OH
CAS No.: 5879-06-1
Cat. No.: VC2518371
Molecular Formula: C10H18N2O5
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5879-06-1 |
|---|---|
| Molecular Formula | C10H18N2O5 |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | (4S)-4-amino-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C10H18N2O5/c1-5(2)8(10(16)17)12-9(15)6(11)3-4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,8-/m0/s1 |
| Standard InChI Key | SITLTJHOQZFJGG-XPUUQOCRSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
| SMILES | CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)N |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)N |
Introduction
Chemical Structure and Properties
H-GLU-VAL-OH, scientifically identified by CAS number 5879-06-1, is a dipeptide with the molecular formula C₁₀H₁₈N₂O₅ and a molecular weight of 246.26 g/mol . The compound consists of glutamic acid (Glu) linked to valine (Val) through a peptide bond, with free carboxyl and amino terminal groups (hence the H- and -OH designations in its name) . It is also known by alternative names including α-Glu-Val . The chemical structure features the characteristic peptide backbone with side chains from both constituent amino acids.
Structural Characteristics
The compound is composed of L-glutamic acid at the N-terminus and L-valine at the C-terminus. This specific arrangement gives the molecule its unique chemical and biological properties. It should be noted that this structure differs from Val-Glu (CAS 3062-07-5), which has the reverse sequence with valine at the N-terminus and glutamic acid at the C-terminus .
Chemical Parameters
The following table summarizes the key chemical parameters of H-GLU-VAL-OH:
| Parameter | Value |
|---|---|
| CAS Number | 5879-06-1 |
| Molecular Formula | C₁₀H₁₈N₂O₅ |
| Molecular Weight | 246.26 g/mol |
| Exact Mass | 246.12200 |
| Sequence | H-Glu-Val-OH |
| Sequence Shortening | GV |
These fundamental chemical properties are essential for the identification and characterization of the compound in various analytical and research applications .
Physical Properties
The physical properties of H-GLU-VAL-OH are important for understanding its behavior in different environments and for developing methods for its synthesis, purification, and application.
Physical Parameters
The following table presents the comprehensive physical properties of H-GLU-VAL-OH:
| Physical Property | Value |
|---|---|
| Density | 1.272 g/cm³ |
| Boiling Point | 550.7°C at 760 mmHg |
| Flash Point | 286.8°C |
| LogP | 0.49510 |
| PSA (Polar Surface Area) | 129.72000 |
| Index of Refraction | 1.516 |
These physical parameters indicate that H-GLU-VAL-OH is a relatively stable compound with a high boiling point and moderate hydrophilicity as suggested by its LogP value . The compound's physical properties influence its solubility, stability, and interaction with biological systems.
Biological Activity and Functions
H-GLU-VAL-OH is classified as a biologically active peptide, suggesting it may have specific roles in biological systems .
Biological Role
As a dipeptide, H-GLU-VAL-OH represents an intermediate product in protein metabolism. The compound is part of the complex network of peptides that result from protein digestion or catabolism . The specific biological functions of this particular dipeptide continue to be an area of active research.
Peptide Screening Applications
H-GLU-VAL-OH has been identified through peptide screening methodologies, which are research tools that pool active peptides primarily through immunoassay techniques . This approach has been documented in scientific literature, particularly in the work by Birnbaum et al. (1992) focusing on peptide screening techniques .
Research Applications
The compound has several important applications in scientific research, particularly in the field of biochemistry and molecular biology.
Protein Interaction Studies
H-GLU-VAL-OH is utilized in research related to protein interactions, where its defined structure makes it valuable for understanding peptide-protein binding dynamics . These studies contribute to our knowledge of molecular recognition and signal transduction pathways.
Functional Analysis
Researchers employ H-GLU-VAL-OH in functional analysis studies to investigate the role of specific peptide sequences in biological processes . This application helps in understanding structure-function relationships in peptides and proteins.
Epitope Screening
The compound serves as a tool in epitope screening, particularly in immunological research and development . This application is especially valuable in the field of agent research and development where peptide-antibody interactions are studied.
Synthesis and Production
H-GLU-VAL-OH can be synthesized through various peptide synthesis approaches common in biochemical research.
Historical Synthesis Methods
Related Peptides and Comparative Analysis
Understanding H-GLU-VAL-OH in the context of related peptides provides valuable insights into structure-activity relationships.
Comparison with Val-Glu
While H-GLU-VAL-OH (Glu-Val) and Val-Glu share the same amino acid components, their sequences are reversed, resulting in different molecular properties and potentially different biological activities . Val-Glu (CAS 3062-07-5) has been reported in organisms including Glycine max and Aeromonas veronii .
Extended Peptides Containing Glu-Val Sequence
H-GLU-VAL-Phe-OH (CAS 31461-61-7) is a tripeptide that extends the Glu-Val sequence with phenylalanine . This compound has a molecular weight of 393.43400 g/mol and different physical properties compared to H-GLU-VAL-OH, illustrating how peptide extension affects molecular characteristics.
Functional Relationships in Peptide Research
Other peptides, such as Val-Gly-Ser-Glu, demonstrate how valine and glutamic acid can participate in larger peptide structures with specific biological functions, including enhancement of human eosinophil complement receptors . These relationships help researchers understand the structural basis for peptide function.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume